Cycloxaprid

Description

Properties

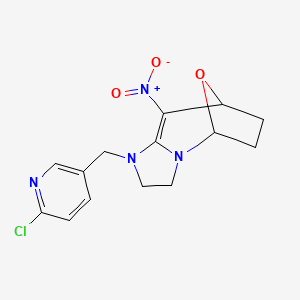

Molecular Formula |

C14H15ClN4O3 |

|---|---|

Molecular Weight |

322.75 g/mol |

IUPAC Name |

5-[(6-chloropyridin-3-yl)methyl]-7-nitro-11-oxa-2,5-diazatricyclo[6.2.1.02,6]undec-6-ene |

InChI |

InChI=1S/C14H15ClN4O3/c15-11-3-1-9(7-16-11)8-17-5-6-18-12-4-2-10(22-12)13(14(17)18)19(20)21/h1,3,7,10,12H,2,4-6,8H2 |

InChI Key |

NDHXMRFNYMNBKO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2N3CCN(C3=C(C1O2)[N+](=O)[O-])CC4=CN=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Cycloxaprid's Dual-Action Mechanism on Insect Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloxaprid, a novel oxabridged cis-nitromethylene neonicotinoid insecticide, exhibits a complex and potent mechanism of action on insect nicotinic acetylcholine (B1216132) receptors (nAChRs), the primary target site for neonicotinoid insecticides. This technical guide provides an in-depth analysis of this compound's interaction with insect nAChRs, detailing its dual functionality as both a partial agonist and an antagonist. This unique characteristic contributes to its high insecticidal activity, including its effectiveness against pests that have developed resistance to other neonicotinoids like imidacloprid (B1192907). This guide summarizes key quantitative data, outlines detailed experimental protocols for studying these interactions, and provides visual representations of the associated pathways and workflows.

Introduction

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission within the insect central nervous system. Neonicotinoid insecticides act as agonists at these receptors, causing overstimulation of the nervous system, which leads to paralysis and death. This compound, distinguished by its cis-configuration nitro group, demonstrates a nuanced interaction with insect nAChRs that sets it apart from traditional neonicotinoids.[1][2] Research indicates that this compound's efficacy is rooted in its ability to act as a partial agonist at lower concentrations and an antagonist at higher concentrations, effectively disrupting normal cholinergic neurotransmission.[1][3] Furthermore, binding studies have revealed that this compound has partially overlapping, but distinct, binding sites with imidacloprid, which is a key factor in its ability to overcome target-site resistance.[1][4][5][6][7]

Molecular Mechanism of Action

The primary mode of action for this compound involves its interaction with insect nAChRs. However, its effect is not a simple agonistic one.

Dual Agonist/Antagonist Activity

Electrophysiological studies on native insect neurons, such as those from the cockroach (Periplaneta americana), have demonstrated that this compound exhibits a dual mechanism of action. At low concentrations, it acts as a partial agonist, eliciting a smaller maximal response compared to the endogenous neurotransmitter, acetylcholine (ACh).[1] However, when co-applied with ACh, this compound acts as an antagonist, inhibiting the current evoked by the full agonist.[1][3] This inhibitory action becomes more pronounced at higher concentrations. This dual activity of both activating and inhibiting nAChRs contributes significantly to its high toxicity in insect pests.[1][3]

In contrast, on specific recombinant nAChR subtypes, such as the Nilaparvata lugens Nlα1 subunit co-expressed with the rat β2 subunit (Nlα1/rβ2) in Xenopus oocytes, this compound can act as a full agonist, producing a maximal current response similar to that of ACh and imidacloprid.[1] This suggests that the specific subunit composition of the nAChR pentamer dictates the nature of this compound's effect.

Binding to nAChRs

Radioligand binding assays have been instrumental in characterizing the interaction of this compound with insect nAChRs. Studies on membrane preparations from Nilaparvata lugens have shown that imidacloprid has two distinct binding sites with different affinities (a high-affinity and a low-affinity site).[4][5] this compound demonstrates a poor ability to displace [³H]imidacloprid from the high-affinity binding site, but is quite effective at the low-affinity site.[4][5] This indicates that this compound has overlapping binding sites with imidacloprid, but primarily at the low-affinity site. This differential binding is a crucial aspect of its ability to circumvent imidacloprid resistance, which is often associated with mutations in the high-affinity binding site.[4]

Some research also suggests that this compound may function as a pro-insecticide, being metabolized into the more active compound (nitromethylene)imidazole (NMI) within the insect.[8][9] NMI exhibits a higher potency as a nAChR inhibitor.[8][9]

Quantitative Data

The following tables summarize the key quantitative data from electrophysiological and binding studies on this compound's interaction with insect nAChRs.

Table 1: Electrophysiological Properties of this compound on Insect nAChRs

| Receptor Type | Preparation | Agonist Effect | EC₅₀ (µM) | Iₘₐₓ (% of ACh) | Antagonist Effect | Reference |

| Native nAChRs | Cockroach DUM neurons | Partial Agonist | 3.82 ± 0.41 | 55% | Concentration-dependent inhibition of ACh-evoked currents | [1] |

| Recombinant Nlα1/rβ2 | Xenopus oocytes | Full Agonist | Not specified | Comparable to Imidacloprid | Not specified | [1] |

| Imidacloprid-Resistant Nlα1Y151S/rβ2 | Xenopus oocytes | Full Agonist | Increased 1.9-fold vs. WT | Reduced by 37.0% vs. WT | Not specified | [1] |

Table 2: Binding Affinities of this compound and Imidacloprid to N. lugens nAChRs

| Compound | Binding Site | Kd / Ki (nM) | Reference |

| Imidacloprid | High-affinity | Kd = 0.00318 ± 0.00043 | [4][5] |

| Imidacloprid | Low-affinity | Kd = 1.78 ± 0.19 | [4][5] |

| This compound | High-affinity [³H]imidacloprid displacement | Ki = 159.38 ± 20.43 | [4][5] |

| This compound | Low-affinity [³H]imidacloprid displacement | Ki = 1.27 ± 0.35 | [4][5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on insect nAChRs.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This technique is used to study the function of recombinant nAChRs expressed in Xenopus oocytes.

Methodology:

-

Oocyte Preparation: Harvest stage V-VI oocytes from adult female Xenopus laevis. Defolliculate the oocytes by treatment with collagenase.

-

cRNA Injection: Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., Nlα1 and rat β2). Incubate the injected oocytes for 2-4 days at 16-18°C in Barth's solution.

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with saline solution.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2.0 MΩ).

-

Clamp the membrane potential at a holding potential of -70 mV using a voltage-clamp amplifier.

-

Apply agonists (ACh, imidacloprid, this compound) and antagonists via the perfusion system.

-

Record the elicited currents using data acquisition software.

-

-

Data Analysis: Construct concentration-response curves and determine EC₅₀ and Iₘₐₓ values by fitting the data to the Hill equation.

Whole-Cell Patch-Clamp on Isolated Insect Neurons

This method allows for the study of this compound's effects on native nAChRs in their natural cellular environment.

Methodology:

-

Neuron Dissociation:

-

Dissect the desired ganglia (e.g., dorsal unpaired median (DUM) neurons from the cockroach terminal abdominal ganglion) from the insect.

-

Treat the ganglia with a cocktail of enzymes (e.g., collagenase and dispase) to dissociate the neurons.

-

Gently triturate the tissue to release individual neurons.

-

Plate the dissociated neurons on a suitable substrate (e.g., concanavalin (B7782731) A-coated coverslips) and allow them to adhere.

-

-

Electrophysiological Recording:

-

Place the coverslip with adherent neurons in a recording chamber on an inverted microscope.

-

Continuously perfuse the chamber with an external saline solution.

-

Pull borosilicate glass capillaries to create patch pipettes (resistance 3-7 MΩ) and fill with an internal solution.

-

Approach a single neuron with the patch pipette and form a high-resistance (gigaohm) seal.

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential (e.g., -60 mV) in voltage-clamp mode.

-

Apply this compound and other compounds via a perfusion system.

-

Record the resulting currents.

-

-

Data Analysis: Analyze the current-voltage relationships, activation and inactivation kinetics, and dose-response curves.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to nAChRs.

Methodology:

-

Membrane Preparation:

-

Homogenize insect tissues (e.g., heads of Nilaparvata lugens) in a suitable buffer.

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]imidacloprid) and varying concentrations of the unlabeled competitor (this compound).

-

Allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Quantification and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Visualizations

Signaling Pathway

Caption: this compound's dual action on insect nAChRs.

Experimental Workflow

Caption: Workflow for characterizing this compound's nAChR interaction.

Conclusion

This compound's mechanism of action on insect nAChRs is multifaceted, involving a unique dual role as a partial agonist and antagonist. This, combined with its distinct binding profile compared to other neonicotinoids, underpins its high insecticidal efficacy and its utility in managing resistance in key insect pests. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate interactions of this compound and other novel insecticides with their molecular targets. A thorough understanding of these mechanisms is paramount for the development of next-generation pest control agents and for the implementation of sustainable resistance management strategies.

References

- 1. Whole-cell in vivo patch-clamp recordings in the Drosophila brain. | Semantic Scholar [semanticscholar.org]

- 2. Dissection of first- and second-instar Drosophila larvae for electrophysiological recording from neurons: the flat (or fillet) preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiological Method for Whole-cell Voltage Clamp Recordings from Drosophila Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

The Advent of a Novel Insecticide: A Technical Deep Dive into the Discovery and Synthesis of Cycloxaprid

A comprehensive guide for researchers and drug development professionals on the history, synthesis, and mechanism of action of the cis-nitromethylene neonicotinoid, Cycloxaprid.

Abstract

This compound emerges as a significant advancement in the neonicotinoid class of insecticides, distinguished by its novel oxabridged cis-nitromethylene configuration. Developed in response to growing resistance to existing insecticides like imidacloprid (B1192907), this compound exhibits potent activity against a range of economically important agricultural pests, including those that have developed resistance. This technical guide provides an in-depth exploration of the discovery and synthesis history of this compound, detailed experimental protocols for its synthesis and bioevaluation, and a comprehensive analysis of its mechanism of action at the molecular level. Quantitative data on its physicochemical properties and insecticidal efficacy are presented in structured tables for comparative analysis. Furthermore, key pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this next-generation insecticide.

Introduction: The Genesis of this compound

The widespread use of neonicotinoid insecticides, while effective, has led to the emergence of resistance in several key insect pest populations. This pressing challenge necessitated the development of novel insecticidal compounds with alternative modes of action or improved efficacy against resistant strains. This compound was first reported in 2008 as a novel neonicotinoid derived from the (nitromethylene)imidazole (NMI) analogue of imidacloprid.[1] Its development was driven by the need to control pests that had developed resistance to imidacloprid, with a particular focus on lepidopteran pests and whiteflies in rice cultivation.[1]

What sets this compound apart is its unique cis-configuration of the nitro substituent, a stark contrast to the trans-configuration found in other commercialized neonicotinoids.[1] This structural distinction is believed to be a key factor in its enhanced efficacy against insecticide-resistant pests.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of an active compound is fundamental to its development and formulation. The key properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | (1S,8R)-5-[(6-chloropyridin-3-yl)methyl]-7-nitro-11-oxa-2,5-diazatricyclo[6.2.1.02,6]undec-6-ene | [1] |

| CAS Number | 1203791-41-6 | [1] |

| Molecular Formula | C₁₄H₁₅ClN₄O₃ | [1] |

| Molar Mass | 322.75 g·mol⁻¹ | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound: A Historical Perspective and Methodological Overview

The synthesis of this compound represents a significant achievement in insecticide chemistry. While detailed, step-by-step proprietary synthesis protocols are not publicly disclosed, the scientific literature and patent documents provide a general outline of the synthetic strategy.

The synthesis generally involves the reaction of a nitromethylene analogue of imidacloprid with suitable reagents to construct the characteristic oxabridged ring system.[2] Key starting materials include compounds containing a chloropyridine moiety and a nitromethylene group.[3] The synthesis likely proceeds through nucleophilic substitution and cyclization reactions.[3] Purification of the final product is typically achieved through column chromatography.[3]

References

Cycloxaprid's Impact on Invertebrates: A Toxicological Deep Dive

A Technical Guide for Researchers and Drug Development Professionals

Cycloxaprid, a novel neonicotinoid insecticide, has demonstrated high efficacy against a range of sucking and biting insect pests, including those resistant to other insecticides like imidacloprid.[1][2][3] Its unique cis-configuration distinguishes it from other commercial neonicotinoids, potentially contributing to its effectiveness against resistant pest populations.[3] However, a thorough understanding of its toxicological profile in a wide array of invertebrates is crucial for assessing its environmental risk and potential for integrated pest management (IPM) strategies. This technical guide provides an in-depth overview of the toxicological effects of this compound on various invertebrate species, detailing its mechanism of action, quantitative toxicity data, and relevant experimental protocols.

Mechanism of Action: A Nicotinic Acetylcholine (B1216132) Receptor Agonist

This compound, like other neonicotinoids, primarily targets the insect nervous system by acting as an agonist at nicotinic acetylcholine receptors (nAChRs).[4][5][6] This interaction leads to the overstimulation of these receptors, causing uncontrolled nerve firing, paralysis, and ultimately, the death of the insect.

This compound's mode of action involves both direct activation of nAChRs and inhibition of acetylcholine-evoked currents.[5][6][7] At low concentrations, it can significantly inhibit the activation of nAChRs by the natural neurotransmitter, acetylcholine.[5][6][7] This dual action of both activating and inhibiting nAChRs likely contributes to its high toxicity in target pests.[5][6][7] Furthermore, some research suggests that this compound may act as a proinsecticide, being metabolized into more potent compounds within the insect's body.[4][8][9] Specifically, it can be converted to (nitromethylene)imidazole (NMI), which shows high selective activity for insect versus mammalian nAChRs.[8]

dot

References

- 1. Known Target and Nontarget Effects of the Novel Neonicotinoid this compound to Arthropods: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Mechanism of Action of this compound, An Oxabridged cis-Nitromethylene Neonicotinoid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Mechanism of Action of this compound, An Oxabridged cis-Nitromethylene Neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound insecticide: nicotinic acetylcholine receptor binding site and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Cycloxaprid: A Technical Guide for Researchers

An in-depth examination of the chemical properties, and mechanism of action of the novel neonicotinoid insecticide, Cycloxaprid.

This technical guide provides a comprehensive overview of this compound, a cis-nitromethylene neonicotinoid insecticide. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, and its mode of action on nicotinic acetylcholine (B1216132) receptors (nAChRs).

Chemical and Physical Properties of this compound

This compound is a novel insecticide distinguished by its unique cis-configuration, which is different from other commercialized neonicotinoids that typically have a trans-configuration.[1][2][3] This structural feature is believed to contribute to its high efficacy against certain insecticide-resistant pests.[1][2] The fundamental chemical and physical characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1203791-41-6 | [1][4][5][6][7][8][9] |

| Molecular Formula | C₁₄H₁₅ClN₄O₃ | [1][4][5][6][7][8] |

| Molecular Weight | 322.75 g/mol | [4][7][8][9][10] |

| IUPAC Name | (5S,8R)-1-[(6-chloro-3-pyridinyl)methyl]-2,3,5,6,7,8-hexahydro-9-nitro-5,8-epoxy-1H-imidazo[1,2-a]azepine | [6] |

| Canonical SMILES | C1C[C@H]2N3CCN(C3=C([C@@H]1O2)--INVALID-LINK--[O-])CC4=CN=C(C=C4)Cl | [1] |

| Appearance | Crystalline solid | [10][11] |

| Color | Light yellow | [4][7][10] |

| Melting Point | ~140.8 - 150 °C | [10][11] |

| Boiling Point | ~400 °C | [11] |

| Solubility | Soluble in organic solvents like acetonitrile; less soluble in water.[11] Poor solubility and stability have been noted as limitations for its development.[12][13] | [11][12][13] |

Mechanism of Action: Agonism of Nicotinic Acetylcholine Receptors

This compound functions as a potent agonist at insect nicotinic acetylcholine receptors (nAChRs).[11][14] These receptors are ligand-gated ion channels crucial for synaptic transmission in the insect central nervous system. Upon binding, this compound mimics the action of the endogenous neurotransmitter, acetylcholine, leading to the opening of the ion channel. This results in an influx of cations, causing depolarization of the neuronal membrane and a state of hyperexcitation.[11] Prolonged activation of nAChRs by this compound leads to paralysis and ultimately the death of the insect.[11]

Studies have shown that this compound exhibits high insecticidal activity against a range of sap-sucking insect pests, including those that have developed resistance to other neonicotinoids like imidacloprid.[15][16][17] Research suggests that this compound may interact with a different site on the nAChR compared to traditional neonicotinoids, which could explain its effectiveness against resistant populations.[3][15]

Experimental Evaluation of this compound's Activity

The primary method for characterizing the interaction of this compound with nAChRs is through electrophysiological techniques. These experiments typically involve expressing insect nAChR subunits in Xenopus laevis oocytes or studying native nAChRs in isolated insect neurons, such as those from cockroaches.

Experimental Workflow: Electrophysiological Analysis

The following diagram outlines the typical workflow for assessing the agonistic properties of this compound on nAChRs using the two-electrode voltage-clamp technique in Xenopus oocytes.

Methodological Summary: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Preparation of nAChR cRNA: The complementary RNA (cRNA) encoding the specific insect nAChR subunits of interest is synthesized in vitro.

-

Oocyte Preparation and Injection: Mature oocytes are surgically harvested from female Xenopus laevis frogs. The follicular membrane is removed, and the oocytes are injected with the prepared cRNA.

-

Incubation and Receptor Expression: The injected oocytes are incubated for several days to allow for the translation of the cRNA and the expression and assembly of functional nAChR channels on the oocyte membrane.

-

Electrophysiological Recording: A two-electrode voltage-clamp setup is used to clamp the membrane potential of the oocyte at a specific holding potential. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to maintain the desired potential.

-

Application of this compound: A solution containing this compound at a known concentration is perfused over the oocyte.

-

Data Acquisition and Analysis: The current required to maintain the holding potential is recorded. The binding of this compound to the nAChRs causes the channels to open, resulting in an inward flow of ions, which is measured as an inward current. By applying a range of this compound concentrations, a dose-response curve can be generated to determine the EC₅₀ (half-maximal effective concentration) and Iₘₐₓ (maximum current response), providing quantitative measures of its potency and efficacy as an agonist.[2][11][18]

Nicotinic Acetylcholine Receptor Signaling Pathway

The activation of nAChRs by an agonist like this compound initiates a signaling cascade that leads to neuronal excitation. The following diagram illustrates a simplified representation of this pathway in an insect neuron.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Molecular Mechanism of Action of this compound, An Oxabridged cis-Nitromethylene Neonicotinoid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. achemtek.com [achemtek.com]

- 5. This compound | 1203791-41-6 | DYB79141 | Biosynth [biosynth.com]

- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 7. achemtek.com [achemtek.com]

- 8. hpc-standards.com [hpc-standards.com]

- 9. This compound | C14H15ClN4O3 | CID 76329516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. hpc-standards.com [hpc-standards.com]

- 11. Buy this compound (EVT-8514692) [evitachem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound - Cultivar Magazine [revistacultivar.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound: a novel cis-nitromethylene neonicotinoid insecticide to control Bemisia tabaci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound: A novel cis-nitromethylene neonicotinoid insecticide to control imidacloprid-resistant cotton aphid (Aphis gossypii) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Inner Workings of Cis-Nitromethylene Neonicotinoids: A Technical Guide to their Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-nitromethylene neonicotinoids represent a significant subclass of insecticides, distinguished by the spatial arrangement of their critical nitromethylene group. This orientation confers unique pharmacological properties, influencing their interaction with the primary molecular target in insects: the nicotinic acetylcholine (B1216132) receptor (nAChR). Understanding the nuanced mode of action of these compounds is paramount for the development of novel, more selective, and effective insecticides, as well as for assessing their toxicological profiles. This in-depth technical guide synthesizes the current knowledge on the mode of action of cis-nitromethylene neonicotinoids, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.

Core Mechanism of Action: Agonism at Insect Nicotinic Acetylcholine Receptors

The principal mode of action of all neonicotinoids, including the cis-nitromethylene subclass, is their agonistic activity at the insect nAChRs.[1][2] These receptors are ligand-gated ion channels crucial for fast excitatory synaptic transmission in the insect central nervous system.[3][4] Upon binding of the endogenous neurotransmitter acetylcholine (ACh), the nAChR channel opens, allowing an influx of cations (primarily Na+ and Ca2+) which leads to depolarization of the postsynaptic membrane and the propagation of a nerve impulse.[5]

Cis-nitromethylene neonicotinoids mimic the action of ACh, binding to the nAChR and locking it in an open conformation.[1] This results in a persistent and excessive stimulation of the postsynaptic neuron, leading to hyperexcitation, paralysis, and ultimately the death of the insect.[6]

A key feature of cis-nitromethylene neonicotinoids is their high selectivity for insect nAChRs over their mammalian counterparts.[3] This selectivity is attributed to specific amino acid residues within the binding pocket of insect nAChRs that form favorable interactions with the neonicotinoid molecule.[3][7]

Quantitative Analysis of Receptor Interaction and Efficacy

The interaction of cis-nitromethylene neonicotinoids with insect nAChRs has been quantified through various experimental approaches, primarily radioligand binding assays and two-electrode voltage clamp electrophysiology.

Binding Affinity Data

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known binding characteristics is used to label the receptors, and the ability of a non-labeled test compound (e.g., a cis-nitromethylene neonicotinoid) to displace the radioligand is measured. The half-maximal inhibitory concentration (IC50) is determined, which represents the concentration of the test compound required to displace 50% of the radiolabeled ligand. From the IC50, the inhibition constant (Ki) can be calculated, providing a measure of the binding affinity.

| Compound | Radioligand | Insect Species/Cell Line | Receptor Preparation | IC50 (nM) | Reference |

| Cycloxaprid | [3H]NMI | House fly (Musca domestica) | Head membranes | 43-49 | [8] |

| This compound | [3H]NMI | Honeybee (Apis mellifera) | Head membranes | 43-49 | [8] |

| NMI | [3H]NMI | House fly (Musca domestica) | Head membranes | 2.3-3.2 | [8] |

| NMI | [3H]NMI | Honeybee (Apis mellifera) | Head membranes | 2.3-3.2 | [8] |

*NMI ((nitromethylene)imidazole) is an analogue of imidacloprid (B1192907) and the proposed active metabolite of this compound.[8]

Receptor Activation and Efficacy Data

Two-electrode voltage clamp (TEVC) is a powerful electrophysiological technique used to study the function of ion channels expressed in heterologous systems, such as Xenopus laevis oocytes. By injecting cRNA encoding specific nAChR subunits, functional receptors are expressed on the oocyte membrane. The TEVC technique allows for the precise control of the membrane potential while measuring the ionic currents flowing through the channels in response to the application of a ligand. This enables the determination of the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response, and the maximum current (Imax), which reflects the efficacy of the agonist.

| Compound | nAChR Subunits | EC50 (µM) | Imax (normalized to ACh) | Reference |

| This compound | Nlα1/rβ2 | 49.1 | Full agonist | [1] |

| Imidacloprid | Nlα1/rβ2 | 71.0 | Full agonist | [1] |

| Acetylcholine | Nlα1/rβ2 | 27.4 | 1.0 | [1] |

| This compound (on Y151S mutant) | Nlα1(Y151S)/rβ2 | Increased by 1.9-fold | Reduced by 37.0% | [1] |

| Imidacloprid (on Y151S mutant) | Nlα1(Y151S)/rβ2 | Increased by 2.3-fold | Reduced by 72.0% | [1] |

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of a cis-nitromethylene neonicotinoid for a specific insect nAChR.

Materials:

-

Receptor Source: Membrane preparations from insect heads (e.g., house fly, honeybee) or cultured cells expressing the target nAChR.[8][9]

-

Radioligand: A tritiated ([3H]) or iodinated ([125I]) ligand with high affinity and specificity for the nAChR of interest (e.g., [3H]imidacloprid, [3H]NMI).[8]

-

Test Compound: The cis-nitromethylene neonicotinoid of interest, dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine, imidacloprid) to determine non-specific binding.

-

Binding Buffer: A buffered solution (e.g., Tris-HCl) at a physiological pH, containing ions and other components to maintain receptor integrity and function.[9]

-

Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters (e.g., GF/B or GF/C).[9]

-

Scintillation Counter: To quantify the radioactivity trapped on the filters.

-

Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

Methodology:

-

Membrane Preparation:

-

Homogenize the insect tissue or cells in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes containing the receptors.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration.[9]

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Receptor membranes, radioligand, and binding buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.

-

Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the cis-nitromethylene neonicotinoid test compound.

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a predetermined time to allow the binding to reach equilibrium.[9]

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To characterize the functional effects (agonist efficacy and potency) of a cis-nitromethylene neonicotinoid on a specific nAChR subtype.

Materials:

-

Xenopus laevis Oocytes: Stage V-VI oocytes are harvested from female frogs.

-

cRNA: In vitro transcribed RNA encoding the desired insect nAChR subunits (e.g., Nlα1 and rat β2).[1]

-

Microinjection System: For injecting cRNA into the oocytes.

-

TEVC Setup: Including a stereomicroscope, micromanipulators, a two-electrode voltage clamp amplifier, a data acquisition system, and a perfusion system.[10][11]

-

Electrodes: Glass microelectrodes filled with a conducting solution (e.g., 3 M KCl).

-

Recording Solution: A buffered saline solution (e.g., Ringer's solution) that mimics the extracellular environment.

-

Test Compound Solutions: The cis-nitromethylene neonicotinoid and other control agonists (e.g., ACh) dissolved in the recording solution at various concentrations.

Methodology:

-

Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from an anesthetized Xenopus laevis frog.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject a specific amount of the nAChR subunit cRNA mixture into the cytoplasm of each oocyte.

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and continuously perfuse it with the recording solution.

-

Impale the oocyte with two microelectrodes: one for measuring the membrane potential and one for injecting current.

-

Clamp the membrane potential at a holding potential (e.g., -70 mV or -80 mV) using the TEVC amplifier.[10]

-

Apply the test compound solutions to the oocyte via the perfusion system for a set duration.

-

Record the resulting inward currents, which are indicative of cation influx through the activated nAChR channels.

-

-

Data Acquisition and Analysis:

-

Record the current traces using the data acquisition system.

-

Measure the peak amplitude of the current response for each concentration of the test compound.

-

Construct a dose-response curve by plotting the normalized current amplitude against the logarithm of the agonist concentration.

-

Fit the data to the Hill equation to determine the EC50 and the Hill coefficient.

-

Determine the Imax by applying a saturating concentration of the agonist. The efficacy of the test compound can be expressed relative to the Imax of a full agonist like ACh.

-

Visualizing the Mode of Action

Signaling Pathway of nAChR Activation

Caption: Signaling pathway of nAChR activation by cis-nitromethylene neonicotinoids.

Experimental Workflow for Radioligand Binding Assay

Caption: Experimental workflow for a competitive radioligand binding assay.

Logical Relationship: Cis-Configuration and nAChR Interaction

Caption: Logical relationship of cis-configuration to nAChR interaction and activity.

Conclusion and Future Directions

The cis-nitromethylene neonicotinoids represent a compelling class of insecticides with a well-defined mode of action centered on the agonism of insect nAChRs. Their unique stereochemistry appears to confer distinct advantages, including high potency and, in some cases, the ability to overcome resistance developed against other neonicotinoids. The quantitative data from binding and electrophysiological studies provide a solid foundation for understanding their structure-activity relationships.

Future research should focus on elucidating the precise molecular interactions of the cis-nitromethylene moiety within the nAChR binding pocket of various insect species through high-resolution structural biology and advanced molecular modeling. Furthermore, a deeper understanding of the nAChR subunit composition in different pest insects will be crucial for the rational design of next-generation insecticides with enhanced selectivity and a more favorable environmental profile. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to contribute to this important field of study.

References

- 1. Molecular Mechanism of Action of this compound, An Oxabridged cis-Nitromethylene Neonicotinoid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academicjournals.org [academicjournals.org]

- 4. Constructing and Tuning Excitatory Cholinergic Synapses: The Multifaceted Functions of Nicotinic Acetylcholine Receptors in Drosophila Neural Development and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Diverse Actions and Target-Site Selectivity of Neonicotinoids: Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound insecticide: nicotinic acetylcholine receptor binding site and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 11. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

A Technical Guide to the Preliminary Efficacy of Cycloxaprid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the preliminary efficacy studies of Cycloxaprid, a novel neonicotinoid insecticide. It collates key quantitative data, details the experimental protocols used in foundational research, and visualizes the core mechanisms and workflows. This compound, distinguished by its unique cis-configuration nitro group, has demonstrated significant potential for controlling a range of insect pests, particularly those that have developed resistance to other neonicotinoids like imidacloprid (B1192907).[1][2][3]

Core Mechanism of Action

This compound's primary mode of action involves the insect nicotinic acetylcholine (B1216132) receptor (nAChR).[1] Unlike traditional neonicotinoids, its interaction with the receptor is complex, exhibiting a dual mechanism of action. Studies on cockroach neurons have shown that this compound acts as a partial agonist; it not only elicits a response by activating the receptor but also inhibits the currents evoked by the natural neurotransmitter, acetylcholine, especially at low concentrations.[4][5][6] This dual-action potency may explain its high toxicity to various insect pests.[4][6] Furthermore, on recombinant Nilaparvata lugens nAChRs (Nlα1/β2) expressed in Xenopus oocytes, this compound acts as a full agonist.[4][5]

Some research also suggests that this compound may function as a proinsecticide, serving as a slow-release reservoir for its more active (nitromethylene)imidazole (NMI) analogue, which demonstrates higher potency at the nAChR binding site.[7][8]

Caption: Dual-action mechanism of this compound at the insect nAChR.

Quantitative Efficacy Data

The efficacy of this compound has been quantified against various susceptible and resistant insect species. The data highlights its potency, often surpassing that of established insecticides like imidacloprid, especially in resistant strains.

Table 1: Lethal Efficacy of this compound Against Various Insect Pests

| Species | Strain/Life Stage | Metric | Value (mg/L) | Comparison Insecticide | Comparison Value (mg/L) | Citation |

|---|---|---|---|---|---|---|

| Bemisia tabaci (Whitefly) | Imidacloprid-Resistant Adult | LC₅₀ | 6.2 | Imidacloprid | >1000 | [9] |

| Bemisia tabaci (Whitefly) | Susceptible Adult | LC₅₀ | 5.7 | Imidacloprid | 15.1 | [9] |

| Bemisia tabaci (Whitefly) | Imidacloprid-Resistant Nymph | LC₅₀ | 11.5 | - | - | [9] |

| Bemisia tabaci (Whitefly) | Susceptible Nymph | LC₅₀ | 8.9 | - | - | [9] |

| Bemisia tabaci (Whitefly) | Imidacloprid-Resistant Egg | LC₅₀ | 111.3 | - | - | [9] |

| Bemisia tabaci (Whitefly) | Susceptible Egg | LC₅₀ | 129.4 | - | - | [9] |

| Aphis gossypii (Cotton Aphid) | Imidacloprid-Resistant | LC₅₀ | 1.36 | Imidacloprid | 14.33 | [3] |

| Aphis gossypii (Cotton Aphid) | Susceptible | LC₅₀ | 1.05 | Imidacloprid | 0.70 | [3] |

| Nilaparvata lugens (Brown Planthopper) | 18 Field Samples | LC₅₀ Range | 1.26 - 14.90 | - | - | [2] |

| Apolygus lucorum (Mirid Bug) | Adult | LD₅₀ | 2.54 (ng/adult) | - | - |[10] |

Table 2: Receptor Binding and Activation Potency

| Assay Target | Organism | Metric | This compound Value | Imidacloprid Value | Citation |

|---|---|---|---|---|---|

| [³H]NMI Displacement | House Fly Head Membranes | IC₅₀ (nM) | 43 - 49 | - | [7][8] |

| [³H]NMI Displacement | Honeybee Head Membranes | IC₅₀ (nM) | 43 - 49 | - | [7][8] |

| [³H]NMI Displacement | Mouse Brain Membranes | IC₅₀ (nM) | 302 | - | [7][8] |

| Recombinant nAChR (Nlα1/β2) | Nilaparvata lugens | EC₅₀ (µM) | 1.8 | 1.3 | [4] |

| Recombinant nAChR (Nlα1Y151S/β2) | Nilaparvata lugens | EC₅₀ (µM) | 3.5 | 3.0 | [4] |

| Recombinant nAChR (Nlα1/β2) | Nilaparvata lugens | Iₘₐₓ Reduction by Y151S | 37.0% | 72.0% |[4][5] |

Efficacy Against Resistant Pests

Caption: this compound's efficacy on wild-type vs. mutated nAChRs.

Experimental Protocols

The following sections detail the methodologies employed in the preliminary studies of this compound.

This protocol outlines a standard method for determining the lethal concentration (LC₅₀) of this compound, adapted from general insecticide testing guidelines.[11][12]

-

1. Preparation of Test Solutions:

-

A stock solution of technical grade this compound is prepared in an appropriate solvent (e.g., acetone).

-

Serial dilutions are made from the stock solution to create a range of at least five concentrations that are expected to cause between 10% and 90% mortality.

-

A control solution containing only the solvent is also prepared.

-

-

2. Insect Rearing and Collection:

-

Target insects (e.g., Aphis gossypii) are reared under controlled laboratory conditions (temperature, humidity, photoperiod).

-

Healthy, uniform adults or specific nymphal instars are collected for the assay. A pre-test holding period of 8-24 hours helps to screen out individuals injured during collection.[12]

-

-

3. Exposure Method (e.g., Leaf-Dipping for Aphids):

-

Plant leaves (e.g., cotton) are dipped into the test solutions for approximately 10-30 seconds and allowed to air dry.

-

The treated leaves are placed in petri dishes or other suitable containers.

-

A set number of insects (e.g., 20-30 aphids) are released into each container. Each concentration and the control are replicated at least 3-5 times.[11]

-

-

4. Incubation and Mortality Assessment:

-

The containers are maintained under controlled environmental conditions.

-

Mortality is assessed at a predetermined time point, typically 24, 48, or 72 hours post-exposure.[12] Individuals are considered dead if they are unable to move when prodded with a fine brush.

-

Mortality in the control group is recorded. If control mortality is above a certain threshold (e.g., 10-20%), the results may be corrected using Abbott's formula or the test may be invalidated.[12]

-

-

5. Data Analysis:

-

The mortality data is subjected to probit analysis to calculate the LC₅₀ value, its 95% confidence intervals, and the slope of the dose-response curve.[12]

-

Caption: General experimental workflow for LC₅₀ determination.

This protocol was used to characterize the pharmacological properties of this compound on specific nAChR subtypes.[5]

-

1. Receptor Expression:

-

cRNAs for the desired nAChR subunits (e.g., N. lugens Nlα1 and rat β2) are synthesized in vitro.

-

The cRNAs are microinjected into mature female Xenopus laevis oocytes.

-

The oocytes are incubated for 2-4 days to allow for receptor expression on the cell membrane.

-

-

2. Electrophysiological Recording:

-

An oocyte expressing the target receptors is placed in a recording chamber and continuously perfused with a saline buffer.

-

Two glass microelectrodes, filled with KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a set holding potential (e.g., -70 mV).

-

Test compounds (this compound, imidacloprid, acetylcholine) are dissolved in the buffer and applied to the oocyte for a short duration.

-

-

3. Data Acquisition and Analysis:

-

The inward currents generated by the activation of the nAChRs upon agonist application are recorded.

-

Concentration-response curves are generated by applying a range of agonist concentrations.

-

The data is fitted to the Hill equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Hill coefficient. The maximal current response (Iₘₐₓ) is also determined.

-

This protocol is used to determine the binding affinity of this compound to nAChRs from different sources.[7][8]

-

1. Membrane Preparation:

-

Tissues rich in nAChRs (e.g., house fly heads, mouse brain) are homogenized in a chilled buffer.

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended to create a membrane preparation.

-

-

2. Binding Reaction:

-

The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]NMI) that is known to bind to the nAChR.

-

A range of concentrations of the unlabeled "competitor" compound (this compound) is added to the incubation mixture.

-

The mixture is incubated to allow the binding to reach equilibrium.

-

-

3. Separation and Quantification:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes (with bound radioligand) but allows the unbound radioligand to pass through.

-

The radioactivity retained on the filter is measured using liquid scintillation counting.

-

-

4. Data Analysis:

-

The data is used to generate a competition curve, plotting the percentage of specifically bound radioligand against the concentration of the competitor (this compound).

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated from this curve.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A novel cis-nitromethylene neonicotinoid insecticide to control imidacloprid-resistant cotton aphid (Aphis gossypii) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanism of Action of this compound, An Oxabridged cis-Nitromethylene Neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Mechanism of Action of this compound, An Oxabridged cis-Nitromethylene Neonicotinoid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound insecticide: nicotinic acetylcholine receptor binding site and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: a novel cis-nitromethylene neonicotinoid insecticide to control Bemisia tabaci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. entomoljournal.com [entomoljournal.com]

- 12. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Ecotoxicology of Cycloxaprid on Non-Target Organisms: An In-depth Technical Guide

An Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloxaprid is a novel cis-nitromethylene neonicotinoid insecticide developed to manage a range of agricultural pests, including those resistant to other insecticides. As with any pesticide, a thorough understanding of its ecotoxicological profile is paramount to assess its environmental risk and ensure its safe and sustainable use. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the effects of this compound on various non-target organisms. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Ecotoxicological Effects on Non-Target Organisms

This compound, like other neonicotinoids, primarily acts as an agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system.[1][2] This mode of action can, however, also impact non-target organisms, leading to a range of lethal and sublethal effects.

Aquatic Invertebrates

Aquatic ecosystems are potential recipients of pesticide runoff, making the impact on aquatic life a critical area of study.

Crustaceans:

-

Daphnia magna (Water Flea): Studies on the acute toxicity of this compound to Daphnia magna have established 48-hour median effective concentration (EC50) values for immobilization ranging from 13.0 to 16.5 mg/L.[3] For embryo hatching inhibition, the 48-hour EC50 values are reported to be between 11.3 and 16.2 mg/L.[3] Sublethal effects include the induction of oxidative stress. However, in some studies, this compound did not significantly interfere with the activity of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase (CAT), while it did inhibit acetylcholinesterase (AChE) activity.[3] In contrast, another study reported a 48-hour EC50 for immobilization of 190.0 mg/L.[4]

-

Penaeus vannamei (Whiteleg Shrimp): Research on the impact of this compound on this decapod crustacean has revealed significant physiological and neurological disturbances. Exposure to this compound can alter the hepatosomatic index and induce oxidative stress, as evidenced by increased serum hemocyanin and respiratory burst. Furthermore, it disrupts neural signaling by elevating levels of acetylcholine and octopamine.

Fish:

-

Danio rerio (Zebrafish): Studies on zebrafish embryos have shown that this compound can be lethal and induce various sublethal effects. The 96-hour median lethal concentration (LC50) for zebrafish embryos has been reported as 3.36 mg/L at 28°C.[5] Sublethal effects include neurotoxicity, indicated by the inhibition of acetylcholinesterase (AChE), and oxidative stress, as shown by the activation of glutathione (B108866) S-transferase (GST).[5] The EC50 for AChE activity inhibition was found to be 0.998 mg/L at 28°C.[5]

Terrestrial Invertebrates

Soil Organisms:

-

Eisenia fetida (Earthworm): this compound has been shown to be toxic to earthworms. The 14-day median lethal concentration (LC50) in dry soil is 10.21 mg/kg.[6] Sublethal exposure can lead to tissue damage in the epidermis, gut, and neurochord. Chronic exposure induces oxidative stress by impacting the activities of catalase (CAT) and superoxide dismutase (SOD).[6] Effects on acetylcholinesterase (AChE) activity have also been observed, with an initial increase followed by a decrease over a 21-day exposure period.[6]

Pollinators:

-

Apis mellifera (Honey Bee): As with other neonicotinoids, the impact of this compound on honey bees is a significant concern. While specific quantitative data on NOEC and LOAEC for honey bees in relation to this compound were not detailed in the provided search results, the OECD guidelines for chronic oral toxicity testing (OECD 245) provide a framework for determining such values, including the No Observed Effect Concentration (NOEC) and No Observed Effect Dietary Dose (NOEDD).[7][8][9][10]

Vertebrates

Information on the direct ecotoxicology of this compound on avian and mammalian non-target organisms is limited in the currently available literature. General assessments of neonicotinoids suggest lower toxicity to vertebrates compared to insects. However, one study on rats indicated that sub-acute dietary exposure to certain neonicotinoids could have toxic effects.[11] Another study on Northern bobwhite quail provides a framework for acute oral toxicity testing.[12][13][14][15][16] Further research is needed to establish a clear toxicological profile of this compound for these groups. A study on mice showed that this compound is metabolized largely through cytochrome P450 pathways.[17]

Quantitative Ecotoxicity Data

The following tables summarize the available quantitative data on the toxicity of this compound to various non-target organisms.

Table 1: Acute Toxicity of this compound to Non-Target Invertebrates

| Species | Test Duration | Endpoint | Value | Units | Reference(s) |

| Daphnia magna | 48 hours | EC50 (Immobilization) | 13.0 - 16.5 | mg/L | [3] |

| Daphnia magna | 48 hours | EC50 (Immobilization) | 190.0 | mg/L | [4] |

| Daphnia magna | 48 hours | EC50 (Embryo Hatching) | 11.3 - 16.2 | mg/L | [3] |

| Eisenia fetida | 14 days | LC50 | 10.21 | mg/kg dry soil | [6] |

Table 2: Acute and Sublethal Toxicity of this compound to Zebrafish (Danio rerio) Embryos

| Test Duration | Endpoint | Value | Units | Temperature | Reference(s) |

| 96 hours | LC50 | 3.36 | mg/L | 28°C | [5] |

| - | EC50 (AChE Inhibition) | 0.998 | mg/L | 28°C | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of ecotoxicological studies. The following sections outline the typical experimental protocols used to assess the toxicity of this compound, based on established OECD guidelines.

Aquatic Invertebrate Toxicity Testing

Daphnia magna Acute Immobilization Test (OECD 202)

This test evaluates the acute toxicity of a substance to Daphnia magna.

-

Test Organisms: Neonates (less than 24 hours old) from a healthy laboratory culture.

-

Test Substance Preparation: A series of concentrations of this compound are prepared in a suitable medium (e.g., Elendt M4 medium). A control group with no test substance is also included.

-

Test Conditions:

-

Temperature: 20 ± 2°C.

-

Photoperiod: 16 hours light / 8 hours dark.

-

Test vessels: Glass beakers.

-

Volume: At least 2 mL of test solution per daphnid.

-

Feeding: Daphnids are not fed during the test.

-

-

Procedure:

-

Groups of daphnids (typically 5 per replicate, with at least 4 replicates per concentration) are exposed to the different concentrations of this compound.

-

Immobilization is observed at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

-

-

Data Analysis: The EC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis). NOEC and LOEC values can also be determined.[4]

Terrestrial Invertebrate Toxicity Testing

Eisenia fetida Acute Toxicity Test (OECD 207)

This test determines the acute toxicity of a substance to earthworms in artificial soil.

-

Test Organisms: Adult earthworms (Eisenia fetida) with a well-developed clitellum, from a synchronized culture.

-

Test Substrate: Artificial soil prepared according to OECD 207 guidelines.

-

Test Substance Application: this compound is thoroughly mixed into the artificial soil at various concentrations. A control group with untreated soil is included.

-

Test Conditions:

-

Temperature: 20 ± 2°C.

-

Lighting: Continuous darkness, except during observations.

-

Test containers: Glass containers with perforated lids.

-

-

Procedure:

-

A defined number of earthworms (e.g., 10) are introduced into each test container.

-

Mortality is assessed after 7 and 14 days. Earthworms are considered dead if they do not respond to a gentle mechanical stimulus.

-

-

Data Analysis: The LC50 value and its confidence limits are calculated for the 14-day exposure period.

Eisenia fetida Reproduction Test (OECD 222)

This chronic toxicity test assesses the effects of a substance on the reproductive output of earthworms.

-

Test Setup: Similar to the acute test, with adult earthworms exposed to this compound-treated artificial soil for 28 days.

-

Procedure:

-

After the 28-day exposure period, the adult worms are removed, and their mortality and changes in biomass are recorded.

-

The soil is then incubated for another 28 days to allow for the hatching of cocoons.

-

The number of juvenile earthworms is counted.

-

-

Data Analysis: The No Observed Effect Concentration (NOEC) and the concentration causing a specified percentage reduction in reproductive output (e.g., EC10, EC50) are determined.

Pollinator Toxicity Testing

Apis mellifera Chronic Oral Toxicity Test (10-Day Feeding) (OECD 245)

This laboratory test evaluates the chronic effects of a substance on adult honey bees.

-

Test Organisms: Young adult worker honey bees (less than 48 hours old) from healthy colonies.

-

Test Diet: this compound is mixed into a 50% (w/v) sucrose (B13894) solution at various concentrations. A control group receives an untreated sucrose solution.

-

Test Conditions:

-

Temperature: 34 ± 2°C.

-

Relative Humidity: 65 ± 10%.

-

Cages: Kept in darkness.

-

-

Procedure:

-

Groups of bees (e.g., 10 per cage, with multiple replicates) are fed the treated or control diet ad libitum for 10 days.

-

Mortality and any behavioral abnormalities are recorded daily.

-

Food consumption is measured to calculate the daily dose of the test substance.

-

-

Data Analysis: The median lethal concentration (LC50) and median lethal dose (LD50) after 10 days are calculated. The No Observed Effect Concentration (NOEC) and No Observed Effect Dietary Dose (NOEDD) are also determined.[7][8][9][10]

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of action of this compound is its interaction with nicotinic acetylcholine receptors (nAChRs) in insects.[1][2]

Neurotoxicity Signaling Pathway

This compound acts as a partial agonist on insect nAChRs, meaning it can both activate the receptor and inhibit the binding of the natural neurotransmitter, acetylcholine.[1] This dual action leads to the overstimulation and subsequent blockage of nerve impulses, resulting in paralysis and death of the target insect. In non-target invertebrates, a similar mechanism is expected, leading to neurotoxic effects. The interaction of this compound has been shown to involve specific nAChR subunits, including α1, α2, β1, and β2.

Oxidative Stress Induction

Exposure to this compound can lead to oxidative stress in non-target organisms. While the precise signaling cascade is still under investigation, it is hypothesized that the over-activation of nAChRs and the subsequent influx of Ca2+ ions can disrupt mitochondrial function and lead to the overproduction of reactive oxygen species (ROS).[18][19][20] This imbalance between ROS production and the antioxidant defense system results in cellular damage.

Experimental Workflow for Ecotoxicity Assessment

The assessment of the ecotoxicological risk of a pesticide like this compound typically follows a tiered approach, starting with laboratory-based acute and chronic toxicity tests on representative non-target organisms.

References

- 1. Molecular Mechanism of Action of this compound, An Oxabridged cis-Nitromethylene Neonicotinoid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neonicotinoid insecticides imidacloprid, guadipyr, and this compound induce acute oxidative stress in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluating the Impact of Individual and Combined Toxicity of Imidacloprid, this compound, and Tebuconazole on Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Temperature-dependent effects of neonicotinoids on the embryonic development of zebrafish (Danio rerio) [frontiersin.org]

- 6. Effects of a novel neonicotinoid insecticide this compound on earthworm, Eisenia fetida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biotecnologiebt.it [biotecnologiebt.it]

- 8. content.fera.co.uk [content.fera.co.uk]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. Effect of subacute toxic levels of dietary cyclopropenoid fatty acids upon membrane function and fatty acid composition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Fipronil toxicity in northern bobwhite quail Colinus virginianus: reduced feeding behaviour and sulfone metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potential impact of neonicotinoid use on Northern bobwhite (Colinus virginianus) in Texas: A historical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A survey of neonicotinoid use and potential exposure to northern bobwhite (Colinus virginianus) and scaled quail (Callipepla squamata) in the Rolling Plains of Texas and Oklahoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound insecticide: nicotinic acetylcholine receptor binding site and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Calcium and oxidative stress: from cell signaling to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Role of Oxidative Stress and Ca2+ Signaling in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Calcium and ROS: A mutual interplay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Cycloxaprid in Soil

These application notes provide a comprehensive framework for the quantitative analysis of the neonicotinoid insecticide Cycloxaprid in soil matrices. The methodologies detailed are intended for researchers, scientists, and professionals in drug development and environmental monitoring. The primary analytical technique described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method for detecting pesticide residues. The sample preparation is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method.

Introduction

This compound is a novel neonicotinoid insecticide notable for its chiral structure, containing a unique oxabridged ring.[1][2] Its application in agriculture necessitates the development of reliable and validated analytical methods to monitor its presence and persistence in the soil, thereby ensuring environmental safety and regulatory compliance. The protocols herein describe a robust workflow for the extraction, cleanup, and quantification of this compound in soil.

Analytical Method Overview

The analytical workflow consists of two main stages: sample preparation using the QuEChERS method and instrumental analysis by LC-MS/MS. The QuEChERS method facilitates the efficient extraction of this compound from the complex soil matrix, followed by a dispersive solid-phase extraction (dSPE) step for cleanup. The subsequent LC-MS/MS analysis provides high selectivity and sensitivity for the accurate quantification of the target analyte.

Logical Workflow of this compound Analysis in Soil

Caption: Overall workflow for this compound analysis in soil.

Experimental Protocols

Sample Preparation: QuEChERS Extraction and Cleanup

This protocol is adapted from established QuEChERS methods for pesticide residue analysis in soil.[3][4]

3.1.1. Materials and Reagents

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Sodium chloride (NaCl)

-

Trisodium (B8492382) citrate (B86180) dihydrate

-

Disodium (B8443419) hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL polypropylene (B1209903) centrifuge tubes

-

2 mL dSPE centrifuge tubes

3.1.2. Extraction Procedure

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of water, vortex, and allow it to hydrate (B1144303) for 30 minutes before proceeding.[3][4]

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.[3]

-

Add a QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[5]

-

Immediately cap and shake vigorously for 2 minutes.[3]

-

Centrifuge the tube at ≥ 3000 rcf for 5 minutes.[3]

3.1.3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

-

Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.[4]

-

Vortex the dSPE tube for 1 minute.[3]

-

Centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes.[4]

-

Filter the purified supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[3]

Instrumental Analysis: LC-MS/MS

The following LC-MS/MS parameters are recommended for the analysis of this compound.

3.2.1. Liquid Chromatography (LC) Conditions

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)[6] |

| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium Formate in Water[6] |

| Mobile Phase B | Acetonitrile[6] |

| Gradient Elution | A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte. |

| Flow Rate | 0.3 mL/min[1] |

| Injection Volume | 1-10 µL |

| Column Temperature | 40 °C[7] |

3.2.2. Mass Spectrometry (MS/MS) Conditions

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[1][6] |

| Precursor Ion (m/z) | 323.1[1] |

| Product Ions (m/z) | 126.0 (quantifier), 138.1 (qualifier)[1] |

| Collision Energy | To be optimized for the specific instrument, but starting values could be around 40 V for the 126.0 transition and 35 V for the 138.1 transition.[1] |

| Drying Gas Temp. | 550 °C[1] |

| Drying Gas Flow | 8.0 L/min[1] |

LC-MS/MS Analysis Workflow

Caption: LC-MS/MS system workflow for this compound detection.

Method Validation and Performance

The analytical method should be validated according to established guidelines (e.g., SANTE/11312/2021) to ensure its reliability.[8] Key validation parameters include linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data

The following table summarizes typical performance data for the analysis of neonicotinoids and other pesticides in soil, which can be expected for a validated this compound method.

| Parameter | Typical Value/Range | Reference(s) |

| Linearity (R²) | > 0.99 | [1] |

| Recovery (%) | 70 - 120% | [5][9] |

| Precision (RSD %) | ≤ 20% | [9] |

| Limit of Detection (LOD) | 0.003 - 0.05 µg/kg | [6][8] |

| Limit of Quantification (LOQ) | 0.01 - 0.1 µg/g | [8][10] |

Note: The specific values for this compound in soil should be determined experimentally during method validation.

Data Presentation

All quantitative results should be presented in a clear and organized manner. The use of tables is recommended for summarizing calibration data, recovery and precision results at different spiking levels, and the final determined concentrations in soil samples.

Example Data Summary Table

| Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) |

| 10 | 95.2 | 8.5 |

| 50 | 98.6 | 6.2 |

| 100 | 101.3 | 5.1 |

Conclusion

The combination of QuEChERS extraction and LC-MS/MS analysis provides a robust and sensitive method for the determination of this compound residues in soil. Proper method validation is crucial to ensure the accuracy and reliability of the results. The protocols and data presented in these application notes serve as a comprehensive guide for laboratories involved in the environmental monitoring of this and other similar pesticides.

References

- 1. Metabolite of chiral this compound in solvent and in the raw of Puer tea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation of chiral neonicotinoid insecticide this compound in flooded and anoxic soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. unitedchem.com [unitedchem.com]

- 5. eurl-pesticides.eu [eurl-pesticides.eu]

- 6. [Determination of this compound and paichongding residues in foods of plant origin by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluating the Impact of Individual and Combined Toxicity of Imidacloprid, this compound, and Tebuconazole on Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: High-Throughput Analysis of Cycloxaprid Residues by HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Cycloxaprid residues in various sample matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for high-throughput screening and accurate quantification of this novel neonicotinoid insecticide. The described methodology is essential for food safety monitoring, environmental analysis, and pharmacokinetic studies.

Introduction

This compound is a new generation neonicotinoid insecticide effective against a broad spectrum of piercing-sucking pests.[1] Its widespread application necessitates the development of reliable and sensitive analytical methods to monitor its residue levels in food products and environmental samples to ensure consumer safety and assess environmental impact. HPLC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for trace-level analysis of pesticide residues. This document provides a detailed protocol for the determination of this compound using HPLC-MS/MS, including sample extraction, cleanup, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation (QuEChERS Method)

This protocol is a generalized version of the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, which can be adapted for various matrices such as fruits, vegetables, and tea.[1][2][3]

a. Extraction:

-

Homogenize a representative 5-10 g sample.

-

Transfer the homogenized sample to a 50 mL centrifuge tube.

-

Add 10 mL of water and 20 mL of acetonitrile (B52724).[2]

-

Vortex the mixture vigorously for 1 minute.

-

Add 5 g of sodium chloride (NaCl) to induce phase separation.[2]

-

Shake vigorously for 1 minute and then centrifuge at 5000 rpm for 5 minutes.[1][2]

b. Cleanup (Dispersive Solid-Phase Extraction - dSPE):

-

Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

-

Add 150 mg of anhydrous magnesium sulfate (B86663) (MgSO₄) to remove excess water, 25 mg of Primary Secondary Amine (PSA) to remove sugars and fatty acids, and 25 mg of C18 to remove non-polar interferences.[1] For highly pigmented samples like tea, 10 mg of graphitized carbon black (GCB) can be added to remove pigments.[1]

-

Vortex for 1 minute and centrifuge at 5000 rpm for 3 minutes.[2]

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[2]

HPLC-MS/MS Analysis

a. Liquid Chromatography Conditions: The chromatographic separation is critical for resolving this compound from matrix interferences.

| Parameter | Condition |

| Column | ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent[1] |

| Mobile Phase A | 0.1% Formic acid and 5 mmol/L ammonium (B1175870) formate (B1220265) in water[1] |

| Mobile Phase B | Acetonitrile[1] |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2-10 µL |

| Column Temperature | 40 °C[4] |

| Gradient Elution | Time (min) |

| 0.0 | |

| 2.0 | |

| 3.0 | |

| 3.1 | |

| 5.0 |

b. Mass Spectrometry Conditions: The mass spectrometer should be operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.[1]

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV[5] |

| Ion Source Temperature | 250 °C[5] |

| Drying Gas Flow | 10 L/min[5] |

| Nebulizer Pressure | 30 psi[5] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |

c. MRM Transitions for this compound: Specific precursor and product ions should be optimized for the instrument in use. The following are representative transitions. NMI (N-demethyl-cycloxaprid) is a key metabolite and should also be monitored.[5]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| This compound | 291.1 | 126.0 | 197.0 | Optimized per instrument |

| NMI (Metabolite) | 277.1 | 126.0 | 183.0 | Optimized per instrument |

Note: The fragment ion at m/z 126.0 corresponds to the chloropyridinylmethyl moiety, which is a characteristic fragment for this class of insecticides.[5]

Data Presentation

The performance of the method should be validated according to established guidelines. Key validation parameters are summarized below.

Table 1: Method Performance Parameters

| Parameter | Typical Value | Reference |

| Linearity (Correlation Coefficient, r²) | > 0.99 | [1] |

| Limit of Detection (LOD) | 0.05 µg/kg | [1] |

| Limit of Quantification (LOQ) | 0.01 mg/kg | [1] |

| Recovery | 78% - 110% | [1] |

| Relative Standard Deviation (RSD) | < 15% | [1] |

Table 2: Example Recovery Data in Different Matrices

| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | RSD (%) |

| Cabbage | 0.01, 0.02, 0.1 | 85 - 105 | < 10 |

| Rice | 0.01, 0.02, 0.1 | 80 - 110 | < 12 |

| Apple | 0.01, 0.02, 0.1 | 78 - 108 | < 13 |

| Tea | 0.01, 0.02, 0.1 | 82 - 102 | < 11 |

Data synthesized from recovery ranges reported in literature.[1]

Visualization

The overall experimental workflow for the HPLC-MS/MS analysis of this compound residues is depicted in the following diagram.

References